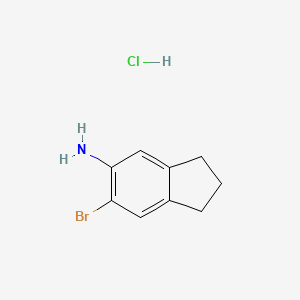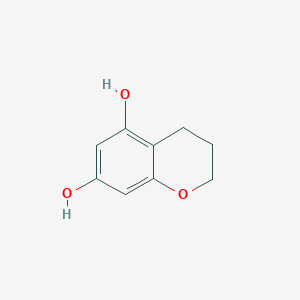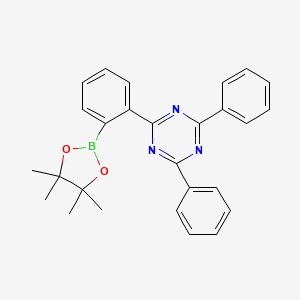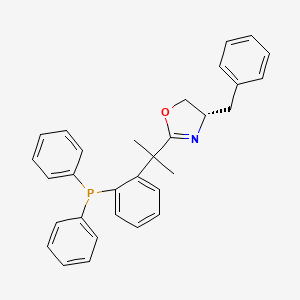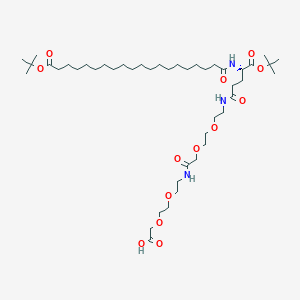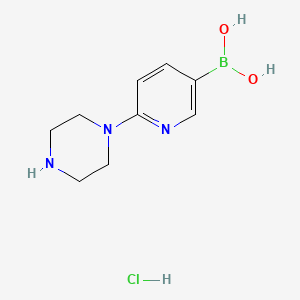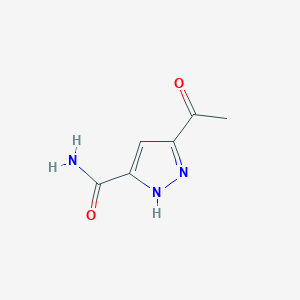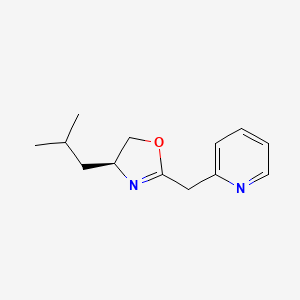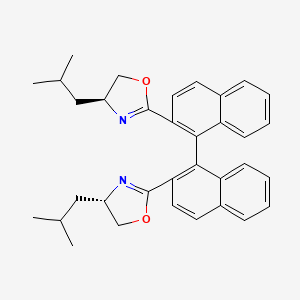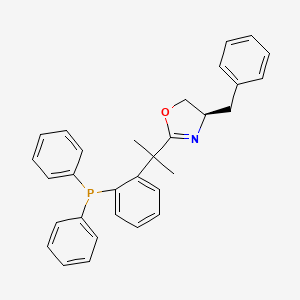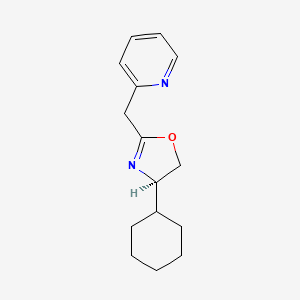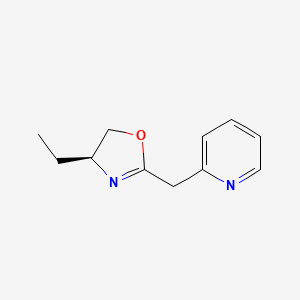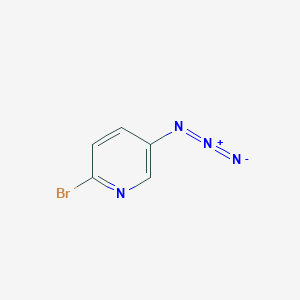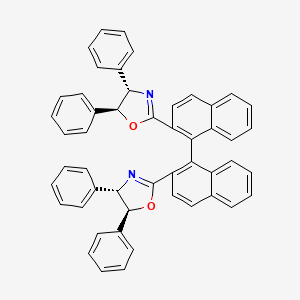
(R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Oxazoline Rings: The initial step involves the synthesis of the oxazoline rings from amino alcohols and benzoic acid derivatives under dehydrating conditions.
Coupling with Binaphthalene: The oxazoline rings are then coupled with a binaphthalene derivative through a series of reactions, including halogenation and nucleophilic substitution.
Purification: The final product is purified using chromatographic techniques to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction conditions.
High-Throughput Purification: Using high-throughput purification methods such as preparative HPLC to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable leaving groups and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. It is employed in various reactions, including hydrogenation, hydroformylation, and cyclopropanation, to produce enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, the compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. Its ability to induce high enantioselectivity is crucial for producing drugs with specific stereochemistry.
Industry
In the industrial sector, ®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis is essential for manufacturing enantiomerically pure products.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the asymmetric transformation of substrates, leading to the formation of enantiomerically enriched products. The molecular targets include various metal centers, and the pathways involve coordination and activation of substrates through the chiral environment provided by the ligand.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2’-Bis((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand used in asymmetric synthesis, known for its effectiveness in various catalytic reactions.
1,1’-Bi-2-naphthol (BINOL): A chiral diol used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral phosphoric acids.
Uniqueness
®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific chiral environment, which allows for high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile and valuable ligand in asymmetric synthesis.
Properties
IUPAC Name |
(4S,5S)-2-[1-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36N2O2/c1-5-19-35(20-6-1)45-47(37-23-9-3-10-24-37)53-49(51-45)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)50-52-46(36-21-7-2-8-22-36)48(54-50)38-25-11-4-12-26-38/h1-32,45-48H/t45-,46-,47-,48-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFPKIFLKWXRV-KVXOYYPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(C(O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@H]([C@@H](O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
